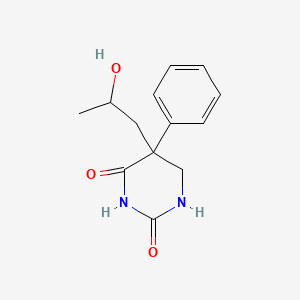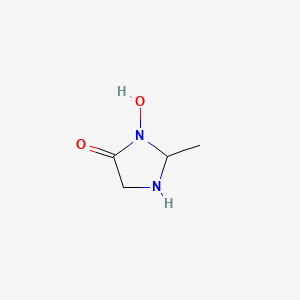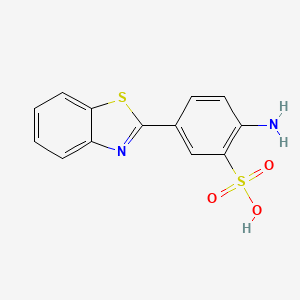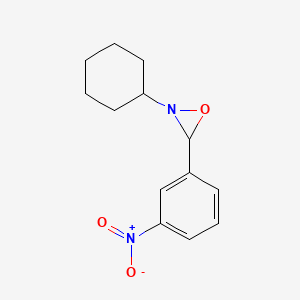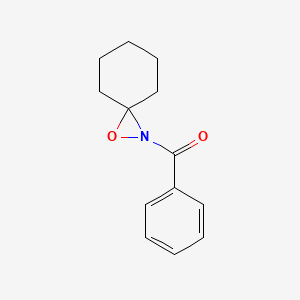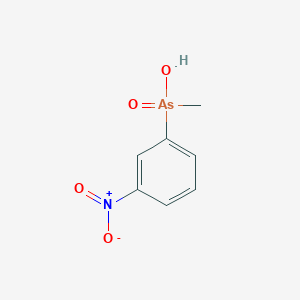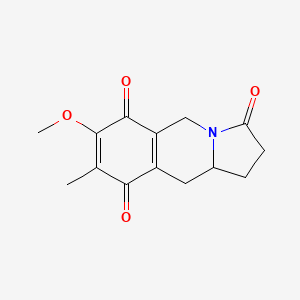
Undecanamide, 11,11'-dithiobis(N-vanillyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanamide, 11,11’-dithiobis(N-vanillyl-) is a chemical compound with the molecular formula C38H60N2O3S2 It is characterized by the presence of two vanillyl groups connected by a dithiobis linkage to an undecanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, 11,11’-dithiobis(N-vanillyl-) typically involves the following steps:
Formation of Vanillyl Amide: The initial step involves the reaction of vanillyl alcohol with an appropriate amine to form vanillyl amide.
Dithiobis Linkage Formation: The vanillyl amide is then reacted with a dithiobis reagent, such as dithiobis(2-nitrobenzoic acid), under controlled conditions to form the dithiobis linkage.
Coupling with Undecanamide: The final step involves the coupling of the dithiobis-vanillyl intermediate with undecanamide using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of Undecanamide, 11,11’-dithiobis(N-vanillyl-) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Undecanamide, 11,11’-dithiobis(N-vanillyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Undecanamide, 11,11’-dithiobis(N-vanillyl-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Undecanamide, 11,11’-dithiobis(N-vanillyl-) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
N-vanillyl-octanamide: Known for its antifungal properties and use in agricultural applications.
Capsaicin: A well-known compound with similar vanillyl structure, used for its analgesic and anti-inflammatory effects.
Uniqueness
Undecanamide, 11,11’-dithiobis(N-vanillyl-) is unique due to its dithiobis linkage, which imparts distinct chemical and biological properties compared to other vanillyl derivatives.
特性
CAS番号 |
102612-99-7 |
|---|---|
分子式 |
C38H60N2O6S2 |
分子量 |
705.0 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-11-[[11-[(4-hydroxy-3-methoxyphenyl)methylamino]-11-oxoundecyl]disulfanyl]undecanamide |
InChI |
InChI=1S/C38H60N2O6S2/c1-45-35-27-31(21-23-33(35)41)29-39-37(43)19-15-11-7-3-5-9-13-17-25-47-48-26-18-14-10-6-4-8-12-16-20-38(44)40-30-32-22-24-34(42)36(28-32)46-2/h21-24,27-28,41-42H,3-20,25-26,29-30H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
ZQLIHLFWNQYXJE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


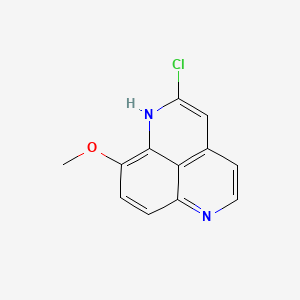
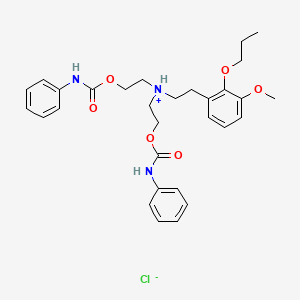
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
